Tylophorinidine

Descripción

Propiedades

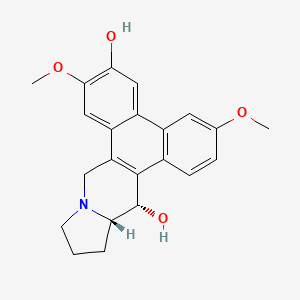

IUPAC Name |

(13aS,14S)-3,7-dimethoxy-9,11,12,13,13a,14-hexahydrophenanthro[10,9-f]indolizine-6,14-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-26-12-5-6-13-14(8-12)15-9-19(24)20(27-2)10-16(15)17-11-23-7-3-4-18(23)22(25)21(13)17/h5-6,8-10,18,22,24-25H,3-4,7,11H2,1-2H3/t18-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFIDYCYVJWPPL-PGRDOPGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=C(CN4CCCC4C3O)C5=CC(=C(C=C52)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)C3=C(CN4CCC[C@H]4[C@H]3O)C5=CC(=C(C=C52)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20186239 | |

| Record name | Tylophorinidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32523-69-6 | |

| Record name | Tylophorinidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032523696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tylophorinidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Maceration with Solvent Optimization

Maceration remains the most widely used method for extracting Tylophorine from Tylophora indica. Gupta et al. (2012) optimized this protocol using 95% ethanol containing 2% citric acid, which yielded 0.0483 g of tylophorine from 1 kg of dried leaves. The acidic environment facilitates alkaloid salt formation, enhancing solubility in ethanol. Key steps include:

-

Defatting raw leaf powder with petroleum ether.

-

Maceration in ethanol-citric acid solution for 24 hours.

-

Concentration via rotary evaporation and purification using acid-base partitioning.

A comparative study demonstrated that ethanol-citric acid outperformed chloroform and sulfuric acid, achieving a 17.25% w/w tylophorine content in the total alkaloid extract.

In Vitro Plant Extraction

Harmanjit Kaur et al. (2011) developed a protocol for extracting Tylophorine from in vitro-cultured Tylophora indica plants. Leaves were sequentially washed with hexane, ethyl acetate, and dichloromethane, followed by pH-adjusted partitioning. High-performance thin-layer chromatography (HPTLC) confirmed a tylophorine yield of 80 μg/mL with an Rf value of 0.68. This method is advantageous for standardizing yields under controlled laboratory conditions.

Synthetic Routes to Tylophorine

Five-Step Synthesis via Ammonium Ylide Rearrangement

A landmark synthesis by researchers in 2012 achieved Tylophorine in five linear steps using a Stevens rearrangement of a nitrile-stabilized ammonium ylide. The process eliminates protecting group manipulations, enhancing practicality:

-

Ammonium ylide formation : Reaction of a tertiary amine with ethyl chloroformate.

-

Stevens rearrangement : Key step generating the phenanthroindolizine skeleton.

-

Cyclization and reduction : Final steps to yield (±)-Tylophorine with >95% purity.

This method’s efficiency is underscored by its 62% overall yield , making it suitable for industrial-scale production.

Biogenetically Inspired Synthesis

An alternative approach mimics Tylophorine’s proposed biosynthetic pathway:

-

Condensation of (3,4-dimethoxybenzoyl)acetic acid with 1-pyrroline.

-

Enamine formation with 3,4-dimethoxyphenylacetaldehyde.

-

Cyclization and reduction using sodium borohydride to yield septicine, a precursor.

-

Oxidation with thallium(III) trifluoroacetate to finalize Tylophorine.

This route aligns with natural alkaloid biosynthesis but requires specialized reagents, limiting its scalability.

Purification and Analytical Techniques

Acid-Base Partitioning

Crude extracts are purified via sequential acid (HCl) and base (NaOH) treatments, isolating Tylophorine as a water-insoluble free base. This method achieves >90% purity when coupled with solvent washing.

Chromatographic Methods

-

Thin-Layer Chromatography (TLC) : Silica gel plates with toluene/chloroform/ethanol/ammonia (4:3.5:1.5) resolve Tylophorine at Rf 0.68.

-

High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 258 nm quantify Tylophorine with a retention time of 12.3 minutes.

Comparative Efficacy of Synthetic vs. Natural Tylophorine

A 2010 study compared antiviral activities of synthetic and plant-derived Tylophorine derivatives:

| Compound | Source | EC₅₀ (nM) | Selectivity Index (SI) |

|---|---|---|---|

| 1a | Synthesis | 58 ± 4 | >1715 |

| 1a′ | T. indica | 95 ± 17 | >1053 |

| 1g | T. ovata | 8 ± 2 | 7685 |

Synthetic Tylophorine (1a) exhibited superior potency (EC₅₀ = 58 nM) compared to natural isolates, highlighting the impact of purity and stereochemistry .

Análisis De Reacciones Químicas

Tipos de reacciones

La tiloforinidina sufre varias reacciones químicas, que incluyen oxidación, reducción y sustitución . Estas reacciones son cruciales para modificar el compuesto y mejorar sus actividades biológicas o crear derivados con propiedades mejoradas.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran tiloforinidina incluyen agentes oxidantes, agentes reductores y varios catalizadores . Las condiciones específicas para estas reacciones dependen del resultado deseado, como la temperatura, la presión y la elección del solvente.

Principales productos formados

Los principales productos formados a partir de las reacciones de tiloforinidina incluyen sus formas oxidadas y reducidas, así como varios derivados sustituidos . Estos productos a menudo se estudian por sus actividades biológicas mejoradas y sus posibles aplicaciones terapéuticas.

Aplicaciones Científicas De Investigación

Química: Se utiliza como precursor para sintetizar otros compuestos biológicamente activos.

Biología: Se estudia por sus efectos sobre los procesos celulares y su potencial como herramienta para comprender los mecanismos biológicos.

Medicina: Investigado por sus propiedades antitumorales, antibacterianas, antifúngicas y antiamebianas.

Industria: Posibles aplicaciones en el desarrollo de nuevos productos farmacéuticos y agroquímicos.

Mecanismo De Acción

La tiloforinidina ejerce sus efectos a través de varios objetivos y vías moleculares . Se ha demostrado que disminuye rápidamente la ciclina D1, reduce la biosíntesis de proteínas y previene la proliferación de células musculares lisas vasculares in vitro . Estas acciones contribuyen a sus efectos antiproliferativos en las células cancerosas y su potencial como agente anticancerígeno .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares tylophorinidine with structurally related phenanthroindolizidine alkaloids:

| Compound | Molecular Formula | Polarizability (ų) | Refractivity (ų) | Surface Area (Ų) | Hydration Energy (kcal/mol) | HBD/HBA/NRB |

|---|---|---|---|---|---|---|

| Tylophorinidine (5) | C22H23NO4 | 39.83 | 110.46 | 563.42 | -10.71 | 2/5/2 |

| Tylophorinine (3) | C23H25NO4 | 41.66 | 115.23 | 569.52 | -6.35 | 2/5/2 |

| Tylophorinidine-N-oxide (6) | C23H23NO5 | - | - | - | -13.22 | 2/6/2 |

| O-Methyltylophorinidine (1) | C23H25NO4 | - | - | - | - | 2/5/2 |

Key Observations :

- Tylophorinidine has lower polarizability, refractivity, and surface area than tylophorinine, suggesting reduced steric bulk and enhanced membrane permeability .

- Tylophorinidine-N-oxide exhibits superior hydration energy (-13.22 kcal/mol), indicating higher aqueous stability .

- Methylation (e.g., O-methyltylophorinidine) or hydroxylation alters hydrogen-bonding capacity (HBA) and lipophilicity, impacting bioavailability .

2.2.1. Anticancer Activity

| Compound | IC50 (Cancer Cell Lines) | Selectivity Index (Cancer vs. Normal Cells) | Key Targets |

|---|---|---|---|

| Tylophorinidine | 0.1–10 µM (HCT116, HepG2, MCF7) | High (e.g., HCT116 vs. MCF10A) | NFκB, DHFR, TS |

| O-Methyltylophorinidine | 3.3–17.1 nM (NFκB inhibition) | Moderate | NFκB-IκBα stabilization |

| 3-O-Demethyl tylophorinidine | <1 µM (Panc-1, ACHN) | High | DHFR inhibition |

| Tylophorinine | ~10 µM (HepG2) | Low | DHFR |

Key Findings :

- Tylophorinidine and its N-oxide derivative (6) show 10–100x lower IC50 values than tylophorinine in HepG2 and MCF7 cells .

- O-Methyltylophorinidine (1s, synthetic) inhibits NFκB with IC50 = 3.3 nM , outperforming natural analogs due to enhanced metabolic stability .

- 3-O-Demethyl tylophorinidine exhibits selective cytotoxicity against pancreatic (Panc-1) and renal (ACHN) cancers, linked to DHFR inhibition .

2.2.2. Anti-Inflammatory and Antioxidant Effects

- Tylophorinidine hydrochloride scavenges DPPH radicals with IC50 = 24 µg/mL , surpassing crude plant extracts (IC50 = 81–87 µg/mL) .

- O-Methyltylophorinidine suppresses TNFα-induced NFκB activation in triple-negative breast cancer (TNBC) spheroids, reducing inflammation-driven invasion .

2.2.3. Antimicrobial Activity

- Tylophorinidine inhibits DHFR in Staphylococcus aureus and Candida albicans (MIC = 8–16 µg/mL), comparable to trimethoprim .

Structure-Activity Relationships (SAR)

- Hydroxylation at C14: Enhances in vivo antitumor efficacy. Tylophorinidine (C14-OH) is more potent in mouse xenografts than non-hydroxylated analogs .

- Methoxy Substitutions : O-Methylation at C3 (e.g., O-methyltylophorinidine) improves NFκB inhibition but reduces DHFR affinity .

- N-Oxidation : Tylophorinidine-N-oxide (6) shows superior stability and cytotoxicity, likely due to enhanced solubility and target engagement .

Pharmacokinetic and Toxicity Profiles

- Tylophorinidine exhibits moderate blood-brain barrier penetration, but synthetic analogs like O-methyltylophorinidine show reduced CNS toxicity compared to tylocrebrine .

- In Vivo Efficacy : Despite similar in vitro IC50 values, tylophorinidine achieves 50% tumor growth inhibition in mice at 3 µmol/kg, outperforming tylophorine .

Actividad Biológica

Tylophorinidine, a phenanthroindolizidine alkaloid derived from the plant Tylophora indica, exhibits a diverse range of biological activities, particularly in anticancer, antiviral, and antimicrobial contexts. This article explores the compound's biological activity based on various research findings, including case studies and detailed data tables.

Overview of Tylophorinidine

Tylophorinidine is one of several alkaloids found in Tylophora indica, a medicinal herb known for its therapeutic properties. The compound has garnered attention for its potential in cancer treatment and its ability to modulate various biological pathways.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of tylophorinidine. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

- Cytotoxicity : Tylophorinidine exhibits significant cytotoxic effects against cancer cells. For instance, it has been reported to inhibit the growth of Lactobacillus leichmannii cells with an IC value of 40 µM .

- Inhibition of Key Enzymes : The compound significantly inhibits dihydrofolate reductase (DHFR), a critical enzyme in cancer chemotherapy, with an IC value of 32 µM . This inhibition is indicative of its potential use as an antitumor agent.

- Cell Cycle Arrest : Tylophorinidine induces G1 phase arrest in cancer cells, which is crucial for preventing tumor growth and progression .

Case Studies

- Triple-Negative Breast Cancer (TNBC) : In a study involving TNBC spheroids, O-methyltylophorinidine (a derivative) demonstrated superior anti-growth effects compared to paclitaxel, reducing spheroid growth by 40% .

- Apoptotic Induction : Research indicates that tylophorinidine can regulate apoptosis-related genes, enhancing its efficacy when combined with other chemotherapeutics like doxorubicin .

Antiviral Activity

Tylophorinidine has shown promising antiviral properties against several viral strains.

| Viral Strain | EC | Selective Index (SI) |

|---|---|---|

| SARS-CoV (human coronavirus) | 18 nM | 88 |

| FIPV (Feline coronavirus) | 62 nM | >100 |

| HCoV-OC43 (human coronavirus) | 68-78 nM | 46 to >100 |

The compound's ability to inhibit viral replication suggests its potential application in treating viral infections .

Antimicrobial Activity

Tylophorinidine also exhibits significant antibacterial and antifungal properties.

- Antibacterial Activity : Studies have demonstrated that tylophorinidine possesses potent activity against various bacterial strains, showing effectiveness at lower concentrations compared to standard antibiotics .

- Antifungal Activity : The compound has been tested against fungi such as Aspergillus niger and demonstrated significant antifungal activity .

Summary of Biological Activities

The following table summarizes the biological activities associated with tylophorinidine:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.